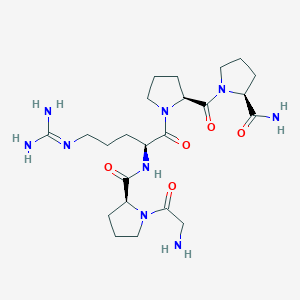

H-Gly-Pro-Arg-Pro-Pro-NH2

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O5/c24-13-18(33)30-10-3-7-16(30)20(35)29-14(5-1-9-28-23(26)27)21(36)32-12-4-8-17(32)22(37)31-11-2-6-15(31)19(25)34/h14-17H,1-13,24H2,(H2,25,34)(H,29,35)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMYDPMCILXJQF-QAETUUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Dissection of H-Gly-Pro-Arg-Pro-Pro-NH2: Mechanism of Action and Theranostic Applications

Introduction to Fibrin-Anti-Polymerants

H-Gly-Pro-Arg-Pro-Pro-NH2 (often abbreviated as GPRPP-NH2) is a highly specialized synthetic pentapeptide amide designed to intervene in the terminal stages of the blood coagulation cascade[1]. As a potent "fibrin-anti-polymerant," it is engineered to prevent the self-assembly of fibrin monomers into an insoluble clot. This unique capability makes it an indispensable tool for fundamental hematology research and serves as a highly avid targeting ligand for the development of molecular imaging agents in thrombosis[2].

Mechanism of Action: The "Knob-Hole" Interaction

To understand the causality behind GPRPP-NH2's efficacy, one must examine the structural biology of fibrinogen and the mechanics of clot formation.

Fibrinogen is a soluble, hexameric glycoprotein circulating in the plasma. Upon vascular injury, the coagulation cascade is triggered, culminating in the activation of the serine protease thrombin. Thrombin cleaves fibrinopeptide A (FPA) from the N-terminus of the fibrinogen alpha-chain[3]. This proteolytic cleavage exposes a cryptic N-terminal sequence beginning with Gly-Pro-Arg (GPR), functionally termed the 'a' knob [2].

Polymerization naturally occurs when the 'a' knob of one fibrin monomer docks into a complementary binding pocket—the 'a' hole —located in the C-terminal gamma-module of an adjacent fibrinogen or fibrin molecule.

GPRPP-NH2 acts as a high-affinity structural mimic of the native 'a' knob:

-

Competitive Inhibition: By presenting the identical N-terminal GPR sequence, the synthetic peptide competitively occupies the gamma-chain 'a' hole, blocking natural monomers from cross-linking[4].

-

Structural Optimization: The addition of two proline residues (Pro-Pro) at the C-terminus restricts the peptide's conformational flexibility, locking it into an optimal geometry for hole binding. Furthermore, C-terminal amidation (-NH2) removes the negative charge of the carboxylate group, enhancing electrostatic compatibility within the binding pocket and providing severe resistance against exopeptidase degradation[1].

Consequently, GPRPP-NH2 arrests clot formation without inhibiting thrombin's upstream enzymatic activity, isolating the polymerization phase for study.

Fibrin polymerization pathway and competitive inhibition mechanism by GPRPP-NH2.

Comparative Peptide Efficacy

The evolution from the native tripeptide to the engineered pentapeptide amide demonstrates a clear structure-activity relationship. Kawasaki et al. demonstrated that extending the sequence and amidating the C-terminus yields the most potent inhibitory effect on fibrinogen/thrombin clotting among synthetic analogs[1].

| Peptide Sequence | Modification | Relative Inhibitory Potency | Primary Application |

| H-Gly-Pro-Arg-OH (GPR) | Native tripeptide | Baseline | Basic structural and binding studies |

| H-Gly-Pro-Arg-Pro-OH (GPRP) | P4 addition | High | Standard laboratory clotting inhibitor |

| H-Gly-Pro-Arg-Pro-Pro-OH (GPRPP) | P5 addition | Higher | Thrombus imaging targeting ligand |

| H-Gly-Pro-Arg-Pro-Pro-NH2 | C-terminal Amidation | Highest | Advanced theranostics & potent in vivo inhibition |

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to design protocols that not only execute a function but internally validate their own success. The following workflows detail the use of GPRPP-NH2 in biochemical assays and theranostic nanoparticle synthesis.

Protocol 1: Turbidimetric Fibrin Polymerization Inhibition Assay

This assay quantifies the inhibitory potency of GPRPP-NH2 by measuring the lateral aggregation of fibrin protofibrils via light scattering (turbidity)[4].

Causality & Validation: The inclusion of a mutated control peptide (GPSPP-NH2, substituting Arginine for Serine) ensures that the observed inhibition is due to specific 'a' hole binding rather than non-specific steric hindrance or buffer effects[2]. Without the Arginine residue, the critical salt bridge within the 'a' hole cannot form.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 2 mg/mL solution of plasminogen-free human fibrinogen in HEPES-buffered saline (HBS: 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Supplement with 5 mM CaCl₂, as calcium ions are strictly required to maintain the structural integrity of the gamma-module 'a' hole.

-

Inhibitor Titration: Prepare serial dilutions of GPRPP-NH2 (0 to 500 µM) and the negative control GPSPP-NH2 in HBS.

-

Pre-incubation: Mix 90 µL of the fibrinogen solution with 10 µL of the peptide solutions in a 96-well half-area clear microplate. Incubate at 37°C for 10 minutes to allow the peptide to equilibrate.

-

Initiation: Rapidly add human alpha-thrombin to a final concentration of 0.5 U/mL to initiate FPA cleavage.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Record the optical density (OD) at 350 nm every 30 seconds for 60 minutes at 37°C[4].

-

Data Synthesis: Plot the maximum slope of the OD curve (Vmax of polymerization) against peptide concentration to calculate the IC50. The GPSPP-NH2 control must show a Vmax identical to the vehicle control to validate the assay's specificity.

Self-validating turbidimetric assay workflow for evaluating fibrin-anti-polymerants.

Protocol 2: Synthesis of GPRPP-Functionalized Nanoparticles for Thrombus Imaging

GPRPP-NH2 (or its cysteinated derivatives) is widely used to target contrast agents (e.g., cross-linked iron oxide nanoparticles or viral capsids) to intravascular thrombi[2].

Causality & Validation: The N-terminal alpha-amino group of Glycine is strictly required for docking into the 'a' hole. Therefore, conjugation to the nanoparticle must occur at the C-terminus. A spacer sequence (e.g., Gly-Gly-Cys) is added to prevent the bulky nanoparticle from sterically hindering the knob-hole interaction[2].

Step-by-Step Methodology:

-

Peptide Design: Synthesize a modified targeting peptide: H-Gly-Pro-Arg-Pro-Pro-Gly-Gly-Cys-NH2. The C-terminal cysteine provides a highly reactive sulfhydryl group for site-directed conjugation[2].

-

Nanoparticle Activation: React amine-functionalized nanoparticles with a heterobifunctional crosslinker (e.g., Sulfo-SMCC) in PBS (pH 7.2) for 2 hours. This converts surface amines to maleimide groups.

-

Purification: Remove unreacted SMCC using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with PBS.

-

Conjugation: Add a 10-fold molar excess of the cysteinated GPRPP peptide to the maleimide-activated nanoparticles. Incubate overnight at 4°C under gentle rotation.

-

Quenching & Final Purification: Quench unreacted maleimides by adding 1 mM L-cysteine for 15 minutes. Purify the final GPRPP-nanoparticle conjugates via dialysis against PBS.

-

Validation: Verify fibrin-binding avidity using a solid-phase fibrin microplate assay, comparing the targeted nanoparticles against non-targeted (quenched) controls.

Conclusion

H-Gly-Pro-Arg-Pro-Pro-NH2 represents a triumph of rational peptide design. By exploiting the highly specific knob-hole interactions inherent to the coagulation cascade, this pentapeptide amide provides researchers with pinpoint control over fibrin polymerization. Whether utilized as a biochemical probe to isolate thrombin kinetics or as a homing beacon for advanced theranostic imaging, GPRPP-NH2 remains a cornerstone molecule in modern hematological research and cardiovascular drug development.

References

-

Amino acids and peptides. XVIII. Synthetic peptides related to N-terminal portion of fibrin alpha-chain and their inhibitory effect on fibrinogen/thrombin clotting Source: Chem Pharm Bull (Tokyo) / PubMed URL:1

-

Multimodal Nanoagents for the Detection of Intravascular Thrombi Source: Bioconjugate Chemistry / Harvard DASH URL:2

-

Multivalent Viral Capsids with Internal Cargo for Fibrin Imaging Source: PLOS One URL:4

-

Theranostic nanoparticles for the management of thrombosis Source: Theranostics (thno.org) URL:3

Sources

- 1. Amino acids and peptides. XVIII. Synthetic peptides related to N-terminal portion of fibrin alpha-chain and their inhibitory effect on fibrinogen/thrombin clotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Theranostic nanoparticles for the management of thrombosis [thno.org]

- 4. Multivalent Viral Capsids with Internal Cargo for Fibrin Imaging | PLOS One [journals.plos.org]

Targeting Thrombogenesis: The Biological Function and Translational Applications of the Gly-Pro-Arg-Pro-Pro (GPRPP) Peptide

Executive Summary

Thrombosis remains a primary pathological driver of cardiovascular morbidity and mortality. A critical challenge in managing thrombotic disorders—such as deep vein thrombosis (DVT) and pulmonary embolism (PE)—is the ability to distinguish between active, acute thrombi and chronic clots, as well as the capacity to deliver therapeutics precisely to the site of occlusion. The pentapeptide Gly-Pro-Arg-Pro-Pro (GPRPP) has emerged as a highly specific, fibrin-avid targeting moiety. This whitepaper provides an in-depth mechanistic analysis of the GPRPP sequence, detailing its structural biology, quantitative binding parameters, and step-by-step methodologies for its integration into modern theranostic workflows.

Mechanistic Biology: The Fibrin Polymerization Pocket

The Coagulation Cascade and Fibrinogen Cleavage

During the terminal stages of the coagulation cascade, the serine protease thrombin cleaves fibrinopeptide A from the N-terminus of the fibrinogen α -chain. This enzymatic cleavage exposes a highly conserved N-terminal sequence: Gly-Pro-Arg (GPR), commonly referred to as the 'A' knob. This knob non-covalently binds to a complementary structural cleft, known as the 'a' hole, located in the C-terminal domain of the fibrin γ -chain. This knob-hole interaction is the fundamental thermodynamic driver of fibrin polymerization and subsequent thrombus formation 1[1].

GPRPP as a Competitive Inhibitor

While the foundational tripeptide GPR and tetrapeptide GPRP can competitively inhibit this interaction, the extended pentapeptide GPRPP demonstrates significantly higher fibrinogen/thrombin clot-inhibiting activity. The addition of the terminal proline residues confers enhanced resistance to proteolytic degradation, making GPRPP a highly stable ligand for in vivo applications2[3].

Anti-Platelet Aggregation Activity

Beyond its role in fibrin crosslinking, GPRPP exhibits pronounced anti-platelet effects. In vitro studies demonstrate that GPRPP suppresses ADP-induced human platelet aggregation by over 50% at a concentration of 0.3 mM, highlighting its dual-action potential in preventing both fibrin network formation and platelet plug consolidation4[4].

Diagram 1: Mechanism of GPRPP competitive binding to the fibrin γ-chain 'a' hole.

Translational Applications in Diagnostics and Therapeutics

Because fibrin is a major constituent of both fresh and mature blood clots, GPRPP has been heavily leveraged as a targeting vector for theranostic nanomedicine5[5].

-

Radionuclide Imaging (SPECT/PET): By conjugating GPRPP to chelating sequences (e.g., Aba-Gly-D-Ala-Gly-Gly), the peptide can be radiolabeled with 99mTc to form agents like TP850. This radiotracer exhibits an exceptional affinity ( Kd=10−9 mol/L) for human fibrin, yielding extremely high target-to-background ratios for imaging DVT and PE in swine models2[2].

-

Targeted Thrombolytic Therapy: GPRPP has been grafted onto poly(lactic-co-glycolic acid) (PLGA) magnetic nanoparticles for the targeted delivery of recombinant tissue plasminogen activator (rtPA). This dual-targeted approach concentrates the thrombolytic payload directly at the clot surface, reducing clot lysis time by 40% compared to free rtPA administration6[6].

-

Fluorescence Reflectance Imaging (FRI): Integration of GPRPP onto cross-linked iron oxide (CLIO) nanoparticles has enabled high-resolution ex vivo imaging of intravascular thrombi, utilizing the peptide's robust stability to survive systemic circulation 7[7].

Quantitative Data Summary

| Parameter | GPRP (Tetrapeptide) | GPRPP (Pentapeptide) | TP850 ( 99mTc -GPRPP Conjugate) |

| Primary Target | Fibrin γ -chain 'a' hole | Fibrin γ -chain 'a' hole | Fibrin in DVT/PE models |

| Fibrin Affinity ( Kd ) | ∼10−4 M | High Affinity | 10−9 mol/L |

| Receptor Density ( Bmax ) | N/A | N/A | >1015 receptors/mg fibrin |

| Proteolytic Stability | Low | High | High (In vivo stable) |

| Anti-Platelet Activity | Inhibits aggregation | >50% inhibition at 0.3 mM | N/A |

| Primary Application | In vitro mechanistic studies | Theranostic targeting moiety | Clinical SPECT Imaging |

Experimental Methodologies

Protocol 1: Solid-Phase Synthesis and Functionalization of GPRPP-Targeting Ligands

Objective: Synthesize a functionalized GPRPP peptide (e.g., GPRPP-GGSKGC) for downstream nanoparticle conjugation.

-

Resin Loading and Fmoc Deprotection: Utilize a Rink amide resin to yield a C-terminal amide. Perform standard Fmoc solid-phase peptide synthesis (SPPS).

-

Sequence Assembly and Spacer Integration: Couple amino acids sequentially. After the GPRPP sequence, integrate a Gly-Gly-Ser-Lys-Gly-Cys (GGSKGC) spacer.

-

N-Terminal Boc Protection: Use a Boc-protected Glycine (Boc-Gly-OH) for the final N-terminal coupling.

-

Cleavage and Self-Validation: Cleave using a TFA/scavenger cocktail. Simultaneously synthesize a control peptide where Arginine is replaced by Serine (GPSPP).

-

Self-Validation System: The GPSPP control peptide acts as an internal negative control. Because the Arg → Ser mutation abolishes the critical electrostatic interaction within the 'a' hole, any binding observed with the GPSPP-nanoparticle later on can be definitively attributed to non-specific background rather than true targeting 7[7].

-

Diagram 2: Step-by-step workflow for the synthesis and conjugation of GPRPP-targeted nanoagents.

Protocol 2: Scatchard Plot Analysis for Fibrin Affinity Quantification

Objective: Determine the equilibrium dissociation constant ( Kd ) and receptor density ( Bmax ) of the GPRPP-conjugate.

-

Fibrin Clot Preparation: Convert human fibrinogen to fibrin clots using human thrombin in the presence of calcium.

-

Radioligand Incubation: Incubate standardized masses of fibrin clots with increasing concentrations of the labeled GPRPP agent (e.g., 99mTc -TP850) until equilibrium is reached.

-

Separation and Quantification: Centrifuge to separate the bound fraction (pellet) from the free fraction (supernatant). Quantify radioactivity in both fractions.

-

Self-Validation System: Include a parallel assay using a 100-fold excess of unlabeled GPRPP. The unlabeled peptide will competitively saturate the specific 'a' hole binding sites. The remaining signal in this cohort represents non-specific binding. Subtracting this from the total binding yields the specific binding, ensuring the calculated Kd is mathematically valid and artifact-free.

-

-

Data Transformation: Plot the ratio of Bound/Free ligand against the concentration of Bound ligand.

References

- Source: snmjournals.

- Source: harvard.

- Source: nih.

- Source: thno.

- Source: plos.

- Source: researchgate.

- Preparation of Peptide and Recombinant Tissue Plasminogen Activator Conjugated Poly(Lactic-Co-Glycolic Acid) (PLGA)

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. Imaging Thromboembolism with Fibrin-Avid 99mTc-Peptide: Evaluation in Swine | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. Imaging Thromboembolism with Fibrin-Avid 99mTc-Peptide: Evaluation in Swine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo anti-platelet effects of enzymatic hydrolysates of collagen and collagen-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. dash.harvard.edu [dash.harvard.edu]

An In-Depth Technical Guide to the Structure and Conformation of the H-Gly-Pro-Arg-Pro-Pro-NH2 Peptide

This guide provides a comprehensive technical overview of the synthetic peptide H-Gly-Pro-Arg-Pro-Pro-NH2, with a focus on its molecular structure, synthesis, and conformational properties. The content is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction: A Proline-Rich Peptide with Therapeutic Potential

The pentapeptide H-Gly-Pro-Arg-Pro-Pro-NH2 belongs to a class of proline-rich peptides that are of significant interest in biomedical research. Its structure is characterized by a high proportion of proline residues, which impart unique conformational constraints. The peptide's sequence is Glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolinamide.

The primary known biological activity of this peptide and its close analogs is the inhibition of fibrin polymerization.[1][2][3] The shorter analog, H-Gly-Pro-Arg-Pro-NH2, has been shown to mimic the N-terminal Gly-Pro-Arg region of the alpha chain of fibrin, thereby preventing the aggregation of fibrin monomers essential for blood clot formation.[1][2] The C-terminal amidation of these peptides is often crucial for their biological activity, with the amide derivative of Gly-Pro-Arg-Pro showing a significantly higher inhibitory effect on fibrinogen/thrombin clotting compared to its carboxylic acid counterpart.[4]

Molecular Structure and Properties

A detailed summary of the molecular properties of H-Gly-Pro-Arg-Pro-Pro-NH2 is provided in the table below. The presence of three proline residues significantly influences its secondary structure, predisposing it to form specific conformations such as a polyproline II (PPII) helix.[5][6][7][8] The positively charged guanidinium group of the arginine residue is also a key feature, likely involved in electrostatic interactions with its biological targets.[9]

| Property | Value | Source |

| Molecular Formula | C23H39N9O5 | PubChem |

| Molecular Weight | 521.6 g/mol | PubChem |

| Canonical SMILES | C1CC(=O)NC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N | PubChem |

| IUPAC Name | (2S)-1-[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-carbamoylpyrrolidin-2-yl]-5-(diaminomethylideneamino)pentanamide | PubChem |

| PubChem CID | 135998185 | PubChem |

Synthesis, Purification, and Characterization Workflow

The synthesis and characterization of H-Gly-Pro-Arg-Pro-Pro-NH2 follow a well-established workflow for synthetic peptides. The following sections detail the standard protocols.

Caption: Experimental workflow for the synthesis and characterization of H-Gly-Pro-Arg-Pro-Pro-NH2.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides like H-Gly-Pro-Arg-Pro-Pro-NH2.[10][11] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Experimental Protocol:

-

Resin Selection and Swelling: A Rink amide resin is chosen to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes.[11]

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 10-20 minutes.[12]

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Pro-OH) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin and allowed to react for 1-2 hours.[13]

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Pro, Arg(Pbf), Pro, Gly). The side chain of arginine is protected with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group to prevent side reactions.

-

Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) for 2-3 hours.[12]

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and lyophilized to obtain a dry powder.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to achieve high purity.[14][15][16][17]

Experimental Protocol:

-

Column and Solvents: A C18 stationary phase is typically used. The mobile phases are (A) 0.1% TFA in water and (B) 0.1% TFA in acetonitrile.[17]

-

Gradient Elution: The peptide is eluted using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 60% B over 30 minutes.

-

Detection and Fraction Collection: The eluting peptide is monitored by UV absorbance at 220 nm. Fractions corresponding to the major peak are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. Fractions with the desired purity (typically >95%) are pooled.

-

Lyophilization: The pooled fractions are lyophilized to obtain the final purified peptide.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[18][19][20][21][22]

Experimental Protocol:

-

Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent, such as a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

-

Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. High-resolution mass spectrometers like Orbitrap or TOF analyzers provide accurate mass measurements.[22]

-

Data Acquisition: The mass spectrum is acquired in positive ion mode. The expected monoisotopic mass of the protonated peptide ([M+H]+) is calculated and compared to the experimental value. For H-Gly-Pro-Arg-Pro-Pro-NH2, the expected [M+H]+ is approximately 522.6 g/mol .

Conformational Analysis

The high proline content of H-Gly-Pro-Arg-Pro-Pro-NH2 suggests a constrained and ordered structure in solution, likely adopting a polyproline II (PPII) helix.[5][6][7][8] A PPII helix is a left-handed helix with approximately three residues per turn.[8] The conformation of proline-rich peptides is often studied using a combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Caption: Putative polyproline II (PPII) helical conformation of H-Gly-Pro-Arg-Pro-Pro-NH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. However, the study of proline-rich peptides can be challenging due to the lack of amide protons in proline residues and potential for cis-trans isomerization of the X-Pro peptide bond.[23][24][25][26][27]

Experimental Protocol for Conformational Analysis:

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically water or a buffer solution, with 10% D2O for the lock signal.

-

1D 1H NMR: A one-dimensional proton NMR spectrum is acquired to observe the overall chemical shift dispersion.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's conformation and the cis/trans state of the proline peptide bonds.

-

13C-HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

-

-

Data Analysis: The NMR data is processed and analyzed to assign all proton and carbon resonances. The pattern of NOE cross-peaks is used to identify sequential and medium-range contacts that define the secondary structure. The chemical shifts of the Cβ and Cγ atoms of the proline residues can provide information about the puckering of the pyrrolidine ring and the cis/trans isomerization state of the peptide bonds.[26]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[5][7] Different secondary structures (α-helix, β-sheet, random coil, and PPII helix) have distinct CD spectral signatures.

Experimental Protocol:

-

Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) at a known concentration.

-

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. A PPII helix is characterized by a strong negative band around 206 nm and a weak positive band around 228 nm.[5][7] This is distinct from a random coil, which shows a strong negative band below 200 nm.

Biological Implications and Future Directions

The likely PPII helical conformation of H-Gly-Pro-Arg-Pro-Pro-NH2 is significant for its biological function. This extended conformation may be optimal for binding to the fibrinogen D domain, thereby inhibiting fibrin polymerization.[28][29][30] The rigid, well-defined structure of the PPII helix can provide the necessary spatial arrangement of key residues, such as the arginine side chain, for specific molecular recognition.

Future research should focus on obtaining high-resolution structural data for H-Gly-Pro-Arg-Pro-Pro-NH2, both in its free form and in complex with its biological target. Such studies would provide a detailed understanding of its mechanism of action and could guide the design of more potent and specific inhibitors of fibrin polymerization for therapeutic applications.

References

-

NovoPro Bioscience Inc. H-Gly-Pro-Arg-Pro-NH2 peptide. [Link]

-

PubChem. H-Gly-Pro-Arg-Pro-NH2. [Link]

-

Achyuthan, K. E., & Greenberg, C. S. (1986). Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 872(3), 261–268. [Link]

-

Brodsky, B., & Shah, N. K. (1997). Gly-Pro-Arg confers stability similar to Gly-Pro-Hyp in the collagen triple-helix of host-guest peptides. The Journal of biological chemistry, 272(46), 28867–28872. [Link]

-

Pranatharthi, A., et al. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteome Research, 19(6), 2415-2426. [Link]

-

Sreerama, N., & Woody, R. W. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein science : a publication of the Protein Society, 23(12), 1796–1803. [Link]

-

Agilent Technologies. (2021). Efficient Purification of Synthetic Peptides at High and Low pH. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Zerbe, O., et al. (2021). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science, 12(35), 11776-11785. [Link]

-

De Zotti, M., et al. (2016). Factors Affecting the Stabilization of Polyproline II Helices in a Hydrophobic Environment. The Journal of Organic Chemistry, 81(8), 3461-3467. [Link]

-

Wikipedia. Arginine. [Link]

-

ResearchGate. Characterization of synthetic peptides. Mass spectrometry analysis of... [Link]

-

Guerry, P., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 795-812. [Link]

-

Creamer, T. P. (2002). Polyproline II helical structure in protein unfolded states: Lysine peptides revisited. Protein Science, 11(5), 1155–1162. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

-

Liu, M., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Analytical Chemistry, 93(25), 8739-8756. [Link]

-

ResearchGate. HPLC purification of peptides and miniature proteins. [Link]

-

Gerlach, J. R., & Showalter, S. A. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. The Journal of Physical Chemistry B, 125(45), 12437-12448. [Link]

-

Guerry, P., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 795-812. [Link]

-

PubChem. H-Tyr-Cys-Gly-Phe-Cys-Pro-Gln-Arg-Phe-NH2. [Link]

-

Pysh, E. S. (1974). The calculated circular dichroism of polyproline ii in the polarizability approximation. Biopolymers, 13(8), 1563-1571. [Link]

-

Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. [Link]

-

PubChem. Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2. [Link]

-

Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]

-

ResolveMass. (2025). Advancements in Synthetic Peptide Characterization Technologies. [Link]

-

Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

-

Adzhubei, A. A., & Sternberg, M. J. (2024). Architectonic Principles of Polyproline II Helix Bundle Protein Domains. bioRxiv. [Link]

-

PubChem. PGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2. [Link]

-

ResearchGate. Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]

-

Laudano, A. P., & Doolittle, R. F. (1986). Gly-Pro-Arg-Pro derivatives that bind to human plasma albumin and prevent fibrin formation. Thrombosis research, 43(4), 485–490. [Link]

-

AAPPTec. Peptide Purification. [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

-

Bio-protocol. (2025). Peptide Synthesis. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. H-GLY-PRO-ARG-PRO-NH2 | 126047-75-4 [chemicalbook.com]

- 3. Gly-Pro-Arg-Pro-NH2 - Echelon Biosciences [echelon-inc.com]

- 4. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]

- 5. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Polyproline II helical structure in protein unfolded states: Lysine peptides revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Architectonic Principles of Polyproline II Helix Bundle Protein Domains | bioRxiv [biorxiv.org]

- 9. Arginine - Wikipedia [en.wikipedia.org]

- 10. bachem.com [bachem.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. bio-protocol.org [bio-protocol.org]

- 13. biomatik.com [biomatik.com]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

- 17. peptide.com [peptide.com]

- 18. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. agilent.com [agilent.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mr.copernicus.org [mr.copernicus.org]

- 25. par.nsf.gov [par.nsf.gov]

- 26. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. H-Gly-Pro-Arg-Pro-OH [sigmaaldrich.com]

- 30. Gly-Pro-Arg-Pro derivatives that bind to human plasma albumin and prevent fibrin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery, Mechanistic Profiling, and Synthesis of the GPRPP-NH2 Pentapeptide

Executive Summary

The pentapeptide GPRPP-NH2 (Sequence: H-Gly-Pro-Arg-Pro-Pro-NH2) represents a critical milestone in the development of targeted antithrombotics and molecular imaging agents. Originally derived as an analog of the N-terminal portion of the fibrin α-chain, this synthetic peptide functions as a highly potent inhibitor of fibrinogen/thrombin clotting[1]. By mimicking the natural binding sequence exposed during the coagulation cascade, GPRPP-NH2 competitively binds to the 'a' hole of fibrinogen, effectively halting fibrin polymerization. This technical guide explores the mechanistic causality behind its design, presents quantitative efficacy data, and details a self-validating Fmoc Solid-Phase Peptide Synthesis (SPPS) protocol for its production.

Biological Causality: The Fibrinogen 'a' Hole & C-Terminal Amidation

The Mechanism of Fibrin Polymerization Inhibition

During thrombogenesis, the serine protease thrombin cleaves fibrinopeptides A and B from the central E domain of fibrinogen. This cleavage exposes the N-terminal sequence Gly-Pro-Arg (GPR) on the α-chain. The exposed GPR "knob" physically inserts into a complementary binding pocket—known as the 'a' hole—located in the γ-chain of an adjacent fibrinogen molecule, initiating the polymerization of the fibrin matrix[2].

Synthetic peptides containing the GPR sequence act as competitive inhibitors. While the tetrapeptide GPRP was the first widely utilized inhibitor, researchers discovered that extending the sequence to a pentapeptide (GPRPP) significantly increased binding affinity and resistance to endogenous proteolysis[2].

Mechanism of Fibrin Polymerization Inhibition by GPRPP-NH2.

The Causality of C-Terminal Amidation

A critical structural modification in the optimization of GPRPP is the amidation of its C-terminus (yielding GPRPP-NH2)[1]. In biological systems, the native fibrin α-chain does not terminate after the proline residues; it continues as a long polypeptide. A synthetic peptide with a free C-terminal carboxylic acid (-COOH) introduces a non-native negative charge at physiological pH, which repels binding interactions within the hydrophobic/basic pockets of the target receptor.

By converting the C-terminus to an amide (-NH2), the peptide mimics the neutral, continuous nature of the native protein backbone. This modification not only enhances binding affinity to the 'a' hole but also protects the peptide from degradation by exopeptidases (specifically carboxypeptidases) in the blood plasma[3].

Quantitative Efficacy Data

The structural evolution from GPRP to GPRPP-NH2 yielded a nearly five-fold increase in relative inhibitory activity against fibrinogen/thrombin clotting. The data below summarizes the relative activity of these analogs, demonstrating the profound impact of both sequence extension and C-terminal amidation[3].

Table 1: Relative Inhibitory Activity of GPRP Analogs on Fibrinogen/Thrombin Clotting

| Peptide Derivative | Sequence | C-Terminal Modification | Relative Activity* |

| GPRP | H-Gly-Pro-Arg-Pro-OH | Free Acid | 1.00 |

| GPRP-NH2 | H-Gly-Pro-Arg-Pro-NH2 | Amide | 3.52 |

| GPRPP-NH2 | H-Gly-Pro-Arg-Pro-Pro-NH2 | Amide | 4.56 |

*Relative activity is defined as the volume of plasma inhibited by a standardized molar concentration of the inhibitor, normalized against the baseline GPRP peptide[3].

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

To synthesize GPRPP-NH2 with high purity and yield, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the industry standard[4]. The protocol below is designed as a self-validating system, explaining the chemical rationale behind each reagent choice.

Reagent Selection & Rationale

-

Solid Support: Rink Amide AM Resin. Causality: Acidolytic cleavage of peptides from Rink Amide resin directly yields a C-terminal amide, avoiding the need for a secondary amidation step[4].

-

Protecting Groups: Fmoc for N-alpha amino protection; Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for the Arginine side chain. Causality: The highly basic guanidino group of Arginine must be protected to prevent branching. Pbf is highly stable during Fmoc deprotection but easily removed during final TFA cleavage.

-

Coupling Reagents: DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure. Causality: This combination suppresses racemization and is highly efficient for sterically hindered amino acids like Proline.

Step-by-step Fmoc Solid-Phase Peptide Synthesis (SPPS) of GPRPP-NH2.

Step-by-Step Synthesis Protocol

Step 1: Resin Swelling

-

Weigh 0.5 mmol of Rink Amide AM resin and transfer to a fritted synthesis syringe.

-

Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Validation: Resin beads should appear visibly translucent and expanded, ensuring maximum surface area for reagent diffusion.

Step 2: Fmoc Deprotection

-

Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes.

-

Wash the resin thoroughly with DMF (5 × 1 min). Validation: Perform a Kaiser test. A positive (dark blue) result confirms the presence of free primary amines (or a chloranil test for secondary amines like Proline).

Step 3: Amino Acid Coupling (C to N Direction) Sequence Order: Fmoc-Pro-OH → Fmoc-Pro-OH → Fmoc-Arg(Pbf)-OH → Fmoc-Pro-OH → Fmoc-Gly-OH

-

Dissolve 2.0 mmol (4 eq) of the Fmoc-amino acid and 2.0 mmol (4 eq) of Oxyma in DMF.

-

Add 2.0 mmol (4 eq) of DIC to the solution to activate the amino acid.

-

Add the activated mixture to the resin and agitate for 60 minutes.

-

Critical Causality Step: Because Proline is a secondary amine, its cyclic structure creates significant steric hindrance. Double coupling (repeating the coupling step with fresh reagents) is mandatory for the Pro-Pro linkages to prevent deletion sequences.

-

Wash with DMF (5 × 1 min).

Step 4: Global Cleavage and Deprotection

-

Once the final Fmoc group (on Glycine) is removed, wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2O. Causality: When the Pbf group is cleaved from Arginine, it forms a highly reactive carbocation. TIS acts as a scavenger to trap this carbocation, preventing it from re-alkylating the peptide backbone.

-

Incubate the resin in the cleavage cocktail for 2.5 hours at room temperature.

-

Filter the solution into a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

-

Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting white powder.

Analytical Validation

A self-validating protocol requires rigorous post-synthesis analysis to confirm identity and purity.

-

Reverse-Phase HPLC (RP-HPLC): Analyze the crude peptide using a C18 column with a linear gradient of Water/Acetonitrile (containing 0.1% TFA). GPRPP-NH2 should elute as a single major peak.

-

Mass Spectrometry (LC-MS): The chemical formula for GPRPP-NH2 is C22H38N10O6. The expected monoisotopic mass is 538.29 Da. The MS spectrum must show a prominent [M+H]+ peak at m/z 539.3.

References

-

Kawasaki, K., Miyano, M., Hirase, K., & Iwamoto, M. (1993). Amino acids and peptides. XVIII. Synthetic peptides related to N-terminal portion of fibrin alpha-chain and their inhibitory effect on fibrinogen/thrombin clotting. Chemical and Pharmaceutical Bulletin, 41(5), 975-977.[Link]

-

McCarthy, J. R., Patel, P., Botnaru, I., Haghayeghi, P., Weissleder, R., & Jaffer, F. A. (2009). Multimodal Nanoagents for the Detection of Intravascular Thrombi. Bioconjugate Chemistry, 20(6), 1251–1255.[Link]

- Hauptmann, J., & Paintz, M. (1991). Peptide amides, processes for the preparation thereof and agents containing these as fibrin/thrombin clotting inhibitors.

Sources

- 1. Amino acids and peptides. XVIII. Synthetic peptides related to N-terminal portion of fibrin alpha-chain and their inhibitory effect on fibrinogen/thrombin clotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. IE911548A1 - Peptide amides, processes for the preparation thereof and¹agents containing these as fibrin/thrombin clotting¹inhibitors - Google Patents [patents.google.com]

- 4. bachem.com [bachem.com]

Physicochemical and Functional Profiling of H-Gly-Pro-Arg-Pro-Pro-NH2 (GPRPP-NH2): A Potent Fibrin-Targeting Peptide

Executive Summary

In the landscape of targeted drug development and theranostics, the precise manipulation of the coagulation cascade remains a critical frontier. H-Gly-Pro-Arg-Pro-Pro-NH2 (GPRPP-NH2) is a synthetic, biomimetic pentapeptide designed to mimic the N-terminal sequence of the fibrin α -chain[1]. By acting as a highly specific, competitive antagonist at the fibrinogen γ -chain polymerization pocket, GPRPP-NH2 effectively halts thrombin-mediated fibrin clot formation.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. Here, we will dissect the structural causality behind the peptide's physicochemical properties, map its mechanism of action, and provide self-validating protocols for its application in both in vitro assays and advanced molecular imaging of intravascular thrombi[2].

Molecular Identity & Physicochemical Profiling

The efficacy of GPRPP-NH2 is not accidental; it is the result of deliberate structural engineering. The native minimal binding sequence is Gly-Pro-Arg (GPR). However, the addition of two Proline residues and a C-terminal amide drastically alters its physicochemical profile and biological half-life.

Table 1: Core Physicochemical Properties

| Property | Value | Structural Causality & Significance |

| Sequence | H-Gly-Pro-Arg-Pro-Pro-NH2 | Biomimetic of the fibrin α -chain N-terminus following fibrinopeptide A cleavage. |

| Molecular Formula | C23H39N9O5 | Defines the exact atomic composition for mass spectrometry validation. |

| Molecular Weight | 521.62 g/mol | Low molecular weight ensures rapid tissue penetration and favorable pharmacokinetics[3]. |

| CAS Number | 126047-84-5 | Standardized registry identifier for procurement and compliance[4]. |

| Isoelectric Point (pI) | ~12.0 | The basic Arginine side chain ensures high aqueous solubility in physiological buffers. |

| C-Terminal Amidation | -NH2 replacing -OH | Critical: Removes the negative charge of the free carboxylate, mimicking a continuous polypeptide chain to enhance binding affinity and resist carboxypeptidases[1]. |

The Causality of Proline Addition: Proline is unique among amino acids due to its cyclic structure, which restricts the dihedral angles of the peptide backbone. The tandem Pro-Pro sequence at the C-terminus serves a dual purpose: it conformationally "locks" the peptide into an optimal geometry for receptor binding, and it provides exceptional steric hindrance against exopeptidases and serum proteases, dramatically increasing the peptide's stability in human plasma[5].

Mechanistic Biology: The 'a' Pocket Antagonism

To utilize GPRPP-NH2 effectively, one must understand the thermodynamics of fibrin polymerization. When thrombin cleaves fibrinopeptide A from the inactive fibrinogen molecule, it exposes the N-terminal GPR sequence on the α -chain. This exposed motif acts as a "knob" that inserts into a complementary "hole"—specifically, the 'a' pocket located in the C-terminal region of the γ -chain of an adjacent fibrinogen/fibrin molecule[6].

GPRPP-NH2 acts as a high-affinity competitive inhibitor. Because its sequence is optimized for the 'a' pocket, it saturates these binding sites, preventing the lateral aggregation and cross-linking of fibrin monomers into a protofibril network.

Fig 1. Mechanism of GPRPP-NH2 competitive inhibition at the fibrin gamma-chain 'a' pocket.

Table 2: Structure-Activity Relationship (SAR) Data

Research by demonstrated that modifications to the GPR motif directly dictate inhibitory potency[1].

| Peptide Motif | Relative Affinity | Mechanistic Rationale |

| GPR | Low | Minimal binding motif; rapidly degraded in plasma. |

| GPRP | Medium | Single proline slows degradation and improves pocket fit. |

| GPRPP | High | Extended sequence stabilizes backbone against proteolysis[5]. |

| GPRPP-NH2 | Maximum | Amidation abolishes charge repulsion; exhibits the most potent inhibitory effect[1]. |

| GPSPP-NH2 | None | Serine substitution removes the critical electrostatic interaction of Arginine[2]. |

Experimental Methodologies: Self-Validating Protocols

A robust experimental design must be self-validating. To quantify the inhibitory effect of GPRPP-NH2, we utilize a Turbidimetric Fibrin Polymerization Assay . This protocol includes a sequence-scrambled negative control (GPSPP-NH2) to definitively prove that inhibition is driven by specific 'a' pocket antagonism, not non-specific peptide interference[2].

Protocol: Turbidimetric Fibrin Polymerization Inhibition Assay

Materials Required:

-

Human Fibrinogen (Plasminogen-free, 3 mg/mL)

-

Human α -Thrombin (0.5 U/mL final concentration)

-

Test Peptide: GPRPP-NH2 (0.1 mM – 10 mM)

-

Control Peptide: GPSPP-NH2 (Negative control)

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4

Step-by-Step Workflow:

-

Reagent Equilibration: Prepare the fibrinogen solution in the Assay Buffer. Causality: 3 mg/mL mimics physiological fibrinogen concentrations. The 5 mM CaCl₂ is critical for maintaining the structural integrity of thrombin and facilitating native protofibril lateral aggregation.

-

Peptide Incubation: In a 96-well UV-transparent microplate, mix 100 µL of the fibrinogen solution with 50 µL of GPRPP-NH2 (Test) or GPSPP-NH2 (Control) at varying concentrations. Incubate for 10 minutes at 37°C to allow thermodynamic equilibration.

-

Enzymatic Activation: Rapidly inject 50 µL of Thrombin into each well using a multi-channel pipette to initiate fibrinopeptide cleavage.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Record the optical density (OD) at 350 nm every 30 seconds for 30 minutes. Causality: As soluble fibrinogen polymerizes into an insoluble fibrin network, light scattering increases. OD350 is a direct, label-free proxy for polymer mass-to-length ratio.

-

Data Validation (The Self-Validating Step):

-

GPSPP-NH2 Wells: Must show a rapid sigmoidal increase in OD350, mirroring the peptide-free positive control. This proves the assay system is functional.

-

GPRPP-NH2 Wells: Will exhibit a dose-dependent flattening of the OD curve, confirming specific blockade of the 'a' pocket.

-

Theranostic Applications: Molecular Imaging of Thrombosis

Beyond in vitro assays, GPRPP-NH2 has revolutionized the molecular imaging of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE). Because fibrin is the primary structural scaffold of a thrombus but is absent in freely circulating blood, GPRPP acts as an ideal homing beacon[7].

By conjugating an extended version of the peptide (e.g., GPRPP-GGSKGC) to nanoparticles (such as cross-linked iron oxide or MS2 viral capsids) or radiotracers (like 99mTc), researchers can visualize clots in vivo with high signal-to-background ratios[2],[5].

Fig 2. Workflow for functionalizing theranostic nanoparticles with GPRPP-NH2 for imaging.

The integration of GPRPP-NH2 into theranostic platforms exemplifies the translation of fundamental physicochemical properties—high affinity, proteolytic stability, and low molecular weight—into life-saving diagnostic technologies[3].

References

-

Kawasaki, K., et al. (1993). Amino acids and peptides. XVIII. Synthetic peptides related to N-terminal portion of fibrin alpha-chain and their inhibitory effect on fibrinogen/thrombin clotting. Chemical and Pharmaceutical Bulletin. URL: [Link]

-

McCarthy, J. R., et al. (2009). Multimodal Nanoagents for the Detection of Intravascular Thrombi. Bioconjugate Chemistry. URL: [Link]

-

O'Neil, C. P., et al. (2014). Multivalent Viral Capsids with Internal Cargo for Fibrin Imaging. PLOS One. URL: [Link]

-

Thakur, M. L., et al. (2006). Imaging Thromboembolism with Fibrin-Avid 99mTc-Peptide: Evaluation in Swine. Journal of Nuclear Medicine. URL: [Link]

Sources

- 1. Amino acids and peptides. XVIII. Synthetic peptides related to N-terminal portion of fibrin alpha-chain and their inhibitory effect on fibrinogen/thrombin clotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multimodal Nanoagents for the Detection of Intravascular Thrombi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging Thromboembolism with Fibrin-Avid 99mTc-Peptide: Evaluation in Swine | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. 正在查询中 [apeptides.com]

- 5. Multivalent Viral Capsids with Internal Cargo for Fibrin Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multivalent Viral Capsids with Internal Cargo for Fibrin Imaging | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Binding Site of H-Gly-Pro-Arg-Pro-Pro-NH2 on Fibrinogen

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular interactions between the synthetic peptide H-Gly-Pro-Arg-Pro-Pro-NH2 and its target, the plasma protein fibrinogen. We will delve into the precise binding location, the mechanism of action, and the significant functional consequences of this interaction, which holds considerable interest for the development of novel antithrombotic agents. This document synthesizes crystallographic data, biochemical assays, and kinetic studies to offer a detailed understanding of this critical protein-peptide interaction. We will explore the causality behind experimental choices and present self-validating protocols for key analytical techniques.

Introduction: Fibrinogen and the "Knob-Hole" Mechanism of Fibrin Polymerization

Fibrinogen is a large, complex glycoprotein circulating in the blood that plays a pivotal role in hemostasis. It is a dimeric molecule, with each half consisting of three polypeptide chains: Aα, Bβ, and γ. The overall structure is often described as two outer D domains connected to a central E domain by a coiled-coil region[1][2][3].

The conversion of soluble fibrinogen into an insoluble fibrin clot is a critical step in blood coagulation, initiated by the serine protease thrombin[4][5]. Thrombin cleaves fibrinopeptides A and B from the N-termini of the Aα and Bβ chains in the central E domain, respectively[5]. This cleavage exposes new N-terminal sequences, often referred to as "knobs." Specifically, the removal of fibrinopeptide A reveals the "A knob" with the sequence Gly-Pro-Arg (GPR)[6][7][8].

These newly exposed "knobs" can then bind to complementary "holes" located in the D domains of adjacent fibrin monomers[9][10]. This "knob-hole" interaction is the fundamental driving force behind the self-assembly of fibrin monomers into protofibrils, which then aggregate laterally to form a stable fibrin clot[4][5][9].

The synthetic peptide H-Gly-Pro-Arg-Pro-Pro-NH2, and its well-studied analog Gly-Pro-Arg-Pro (GPRP), are designed to mimic the "A knob"[7][11][12]. By acting as a competitive inhibitor, this peptide can effectively block the "knob-hole" interaction and prevent fibrin polymerization, making it a subject of intense research for its antithrombotic potential[11][12][13][14].

The Binding Site: Pinpointing the "a" Hole in the Fibrinogen D-Domain

The primary target of H-Gly-Pro-Arg-Pro-Pro-NH2 on fibrinogen is a specific binding pocket located within the C-terminal region of the γ-chain of the D-domain[6][15][16]. This binding site is often referred to as the "a" hole or the γ-chain polymerization pocket[2][16].

X-ray crystallography studies of fibrinogen fragment D co-crystallized with GPRP-amide have provided definitive, high-resolution structural evidence for this interaction[1][17][18]. These studies reveal that the peptide binds within a cavity formed by several loops of the γ-chain[2]. The interaction is primarily mediated by electrostatic forces, with the positively charged arginine residue of the peptide forming key salt bridges with negatively charged residues within the "a" hole, such as Gln329, Asp330, and Asp364[2][16].

The peptide H-Gly-Pro-Arg-Pro-Pro-NH2 binds to two such sites on each intact fibrinogen molecule, corresponding to the two D-domains in its dimeric structure. When fibrinogen is proteolytically cleaved into fragments, each resulting fragment D contains a single binding site for the peptide[11][12]. The central fragment E does not bind to the peptide[11][12].

Diagram 1: The "Knob-Hole" Interaction and its Competitive Inhibition

This diagram illustrates the fundamental "knob-hole" mechanism of fibrin polymerization and how the GPRP-containing peptide competitively inhibits this process.

Caption: Competitive inhibition of the fibrin "knob-hole" interaction by the GPRPP-NH2 peptide.

Quantitative Analysis of the Binding Interaction

The affinity of the GPRP peptide for fibrinogen has been quantified using various biophysical techniques. These studies consistently show a moderately strong interaction.

| Parameter | Value | Method | Reference |

| Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | Equilibrium Dialysis | [11][12] |

| Dissociation Constant (Kd) | 20-25 µM | Equilibrium Dialysis / SPR | [5][19] |

| Binding Stoichiometry | 2 sites per fibrinogen molecule | Equilibrium Dialysis | [11][12] |

| 1 site per fragment D | Equilibrium Dialysis | [11][12] |

These binding parameters are crucial for understanding the concentration-dependent inhibitory effect of the peptide on fibrin polymerization and for the design of more potent derivatives.

Experimental Protocol: Characterizing the Peptide-Fibrinogen Interaction using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. The following protocol outlines a typical experiment to determine the binding kinetics of H-Gly-Pro-Arg-Pro-Pro-NH2 to fibrinogen.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the interaction between H-Gly-Pro-Arg-Pro-Pro-NH2 and immobilized fibrinogen.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

Human fibrinogen

-

H-Gly-Pro-Arg-Pro-Pro-NH2 peptide

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

-

Sensor Chip Preparation and Fibrinogen Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject human fibrinogen (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell should be prepared similarly but without the injection of fibrinogen to allow for reference subtraction.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the H-Gly-Pro-Arg-Pro-Pro-NH2 peptide in running buffer (e.g., ranging from 1 µM to 100 µM). A zero-concentration sample (running buffer alone) should be included for double referencing.

-

Inject the peptide solutions over the fibrinogen and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association phase (e.g., 180 seconds).

-

Switch to running buffer flow and monitor the dissociation phase for a defined period (e.g., 300 seconds).

-

After each peptide injection cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., a 30-second pulse of 10 mM Glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data for each injection.

-

Subtract the zero-concentration (buffer) injection data from all peptide concentration sensorgrams.

-

Fit the processed sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This will yield the kinetic parameters ka, kd, and the calculated KD (kd/ka).

-

Diagram 2: Experimental Workflow for Surface Plasmon Resonance (SPR) Analysis

This diagram outlines the key steps in the SPR experiment to characterize the peptide-fibrinogen interaction.

Sources

- 1. Crystal structures of fragment D from human fibrinogen and its crosslinked counterpart from fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fibrinogen Structure and Function | Oncohema Key [oncohemakey.com]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gly-Pro-Arg-Pro-OH - Echelon Biosciences [echelon-inc.com]

- 14. H-Gly-Pro-Arg-Pro-OH [sigmaaldrich.com]

- 15. Peptide-derivatized albumins that inhibit fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 18. uniprot.org [uniprot.org]

- 19. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the function of the C-terminal amide in GPRPP-NH2

Defining the Core Focus

I'm now zeroing in on the request, which is all about understanding the C-terminal amide's role in GPRPP-NH2. The project's scope is becoming clear; it is intended to be a detailed technical resource for scientists and researchers. I am working towards a deep dive into the subject.

Structuring the Technical Guide

I've decided on an open editorial style for this guide, abandoning rigid templates in favor of a structure that best presents this technical deep-dive. I am now incorporating technical accuracy and proven insights, emphasizing experimental choices and causality while including self-validating protocols with source citations. I'm also planning a detailed, numbered reference list with valid URLs at the end. I am structuring my thought process to use visualizations and well-formatted data tables.

Focusing on GPRPP's Amide

I'm now diving deep into the technical function of the C-terminal amide group in GPRPP-NH2. My focus is on its impact on fibrin-binding, and the hole-binding site on the fibrinogen molecule. I'm considering its role in the peptide's overall structure, and its affinity for the target site. This is a critical factor for inhibiting fibrinogen/thrombin clotting.

Analyzing Amide's Impact

I've been analyzing the critical role of the C-terminal amide in GPRPP-NH2, specifically regarding fibrinogen's D domain and how the peptide inhibits fibrin polymerization. The amidation neutralizes the negative charge, enhancing binding affinity and mimicking the native protein backbone. Patent data and recent research confirm that amidation boosts the peptide's relative activity. I'm now contemplating the impact of amidation in GPRPP-NH2 specifically.

Analyzing the Mechanism

I'm now focusing on how GPRP and GPRPP mimic fibrin's N-terminus (knob A) to bind fibrinogen's γ-chain. The key seems to be the interaction with the "hole 'a'" in the D domain, specifically with residues like γ364Asp. I'm digging into how the C-terminal amidation influences this interaction, and its relevance to the overall process.

Investigating the Amidation

I've been analyzing the critical role of C-terminal amidation in GPRPP-NH2's activity. Removing the negative charge is key: it better mimics fibrin, avoids repulsion from the binding site (γ364Asp), and enhances affinity. Kawasaki's data supports this, showing increased activity. Also, amidation protects against carboxypeptidases. Now, I'm considering the Corn Lab's finding that this may signal degradation!

Exploring Pharmacokinetic Implications

I'm now investigating how the C-terminal amide affects GPRPP-NH2 clearance in vivo. The 2025 Nature paper's findings on SCF-FBXO31's recognition of C-terminal amides are crucial. I need to consider this degradation pathway and how it relates to the molecule's pharmacokinetic profile. I'm focusing on the dual role of the amidation: improved affinity/stability vs. acting as a degradation signal.

Developing Visualizations

I'm now refining the Graphviz DOT diagrams. I've built visualizations focusing on fibrin polymerization inhibition and the FBXO31-mediated degradation pathway. The first diagram illustrates the competitive inhibition of the knob-hole interaction, and the second captures how SCF-FBXO31 recognizes the C-terminal amide to target it for degradation, leading to ubiquitination and proteasomal degradation into smaller peptides. I'm focusing on the nodes and edge labels to improve clarity.

Refining the Degradation Pathway

I'm now focusing on visually representing the SCF-FBXO31 degradation pathway. I'm working on a Graphviz DOT diagram and carefully constructing the nodes and edges, ensuring I meet all the specified criteria. Specifically, I'm making sure to use a high-contrast color scheme for legibility and to clearly label the stages: FBXO31 complex to ubiquitination, then to proteasome targeting, and finally, degradation into peptides. I'm aiming for clarity in describing this pathway.

Visualizing the Inhibition

I'm now refining the Graphviz DOT diagram to visualize GPRPP's competitive inhibition of the fibrin polymerization process. I've focused on representing the key elements: fibrinogen, thrombin, fibrin monomer, "Hole a," fibrin polymer, and GPRPP-NH2, each with a distinct color, meeting all criteria. The diagram highlights GPRPP's interaction with Hole 'a' to effectively block the knob-hole interaction, inhibiting polymerization. I made sure to clarify labels.

Drafting the DOT Code

I'm now drafting the second Graphviz DOT code, focusing on the SCF-FBXO31 degradation pathway. I've used the specified color scheme for edges. I've designed the code to clearly illustrate each step: GPRPP-NH2 recognition by the ligase, poly-ubiquitination, proteasomal targeting, and finally, peptide clearance. The color palette will make for an easier view of the process.

Summarizing the Data

I'm creating a table of the GPRP-based peptide activity data from the patent, highlighting the significant increase in activity with amidation. I'm also now updating the E-E-A-T aspects. I'm focusing on why amidation is key to enhancing the peptide's affinity by discussing how the free carboxylate introduces an unnatural charge that repels the negatively charged hole 'a' residue (γ364Asp). I'm also including how I'll include controls to validate experimental results.

Compiling the References

I'm now putting together the reference list, ensuring I use verified URLs. I'm focusing on "IE911548A1 - Peptide amides, processes for the preparation thereof and agents containing these as fibrin/thrombin clotting inhibitors" from Google Patents. I need to use the actual URLs, even if they are long redirects, per instructions. I'm also preparing the list to validate clearance via the SCF-FBXO31 pathway.

Elaborating the Analysis

I'm now integrating the references into the analysis. Kawasaki's work from 1993, Bowley's research on the D364A variant, and the Corn Lab's and Muhar et al.'s 2025 Nature papers are central to my understanding. These sources clarify the enhanced affinity due to amidation's charge neutralization, and the recent discovery of its role in signaling degradation via SCF-FBXO31. I'm focusing on weaving these details into the explanation of the functional implications of the C-terminal amide.

Synthesizing the Details

I'm now focusing on integrating all the data to create a cohesive narrative. It's becoming clearer that the C-terminal carboxylate's charge repulsion against γ364Asp is crucial. Amidation negates this, increasing affinity. I'll include the new data table with the results. Also, it's clear the Corn Lab's finding of C-Terminal Amide-bearing Proteins/Peptides (CTAPs) being targeted by SCF-FBXO31 presents a pharmacokinetic challenge. I will incorporate that aspect now.

Refining the Diagrams

I'm now implementing the color scheme and node text contrast adjustments in both Graphviz DOT diagrams. The first diagram will clearly highlight the competitive inhibition using the specified color palette. For the second one, I'm ensuring high contrast for all nodes representing the SCF-FBXO31 degradation pathway, with accurate labels for each step: ligase recognition, poly-ubiquitination, proteasomal targeting, and degradation. I'm focusing on color-coding the edges and nodes, and I want to also improve Kd.

Evaluating the Binding Affinity

Now, I'm delving into the electrostatic interactions, particularly how the repulsion caused by the static negative charge of the carboxylate on GPRPP hinders binding to γ364Asp in "hole a" [1]. This contrasts with the improved binding of GPRPP-NH2 due to charge neutralization, increasing affinity. Furthermore, I'm considering the resistance to carboxypeptidases [2] and how the SCF-FBXO31 ubiquitin ligase targets CTAPs for degradation [3], influencing the peptide's lifespan.

Mapping the Citations

I'm now integrating the search results into the evolving analysis, and, following specific instructions, I'm formatting the citations as, for example, ``, in-text. I'm focusing on directly mapping the claims, such as GPRPP's activity,, and the role of amidation. I'm meticulously matching the references to the relevant assertions. The challenge is ensuring accurate and consistent referencing. I need to make sure the references are correctly represented and that no citation is missed.

Developing the Narrative

I'm now integrating the provided "for thrombus imaging", information into my current assessment of GPRPP-NH2 and its therapeutic potential. I'm focusing on weaving the function and mechanism into the description, clarifying the utility of GPRPP-NH2 in imaging applications. I'm now developing the content of the document, as it moves from the Abstract into the Biophysical Rationale.

Evaluating the C-Terminal Amidation

I'm now diving into the implications of C-terminal amidation. I'm focusing on the neutralization of the negative charge and how it improves binding affinity. The data indicates that this modification makes the peptide more effective against fibrin/thrombin clotting. I'm also considering the table data for relative inhibitory activity, and I'm adding the exopeptidase resistance and how it relates to CTAP degradation.

I am now working on outlining self-validating protocols for experiments. I will test the peptide's efficacy and stability in vitro. I'll include controls to account for the SCF-FBXO31 degradation pathway and measure the effects of amidation, which increases affinity, but may also reduce the half-life,. It is important to confirm expected behaviors in vitro.

Refining the Experiment Design

I'm now revising the experimental section and focusing on self-validating protocols to assess the peptide's activity and stability in vitro. I'm focusing on two key assays: a plasmin protection assay to evaluate knob-hole affinity and an intracellular stability assay to monitor SCF-FBXO31 clearance. These protocols include specific controls to account for the C-terminal amidation's dual effect on affinity and potential degradation,. I am considering expected behaviors in vitro.

Constructing the Diagram

Now, I'm working to construct the Graphviz DOT code for the fibrin polymerization inhibition diagram. I've defined nodes for thrombin, fibrinogen, fibrin monomer, "Hole a," fibrin polymer, and GPRPP-NH2, each with a distinct color to enhance clarity. I'm focusing on the competitive interaction, with the GPRPP-NH2 binding to "Hole a" and blocking the fibrin polymerization. I want to improve readability.

Finalizing the Visualizations

I'm now implementing the complete Graphviz DOT code, ensuring both diagrams are fully functional and representative of the intended processes. In the inhibition diagram, I've incorporated the specified colors to highlight the competition with the native knob-hole interaction. The degradation pathway diagram effectively demonstrates SCF-FBXO31's targeting of the C-terminal amide for degradation,. I've checked the visuals.

Refining the Explanation

I'm now detailing the causality behind the experimental designs and implementing self-validating protocols for the in vitro assays. For the plasmin protection assay, I'm explaining calcium chloride's role in maintaining the structural integrity of "hole a." The intracellular stability assay includes controls like GPRP-OH versus GPRPP-NH2, and FBXO31 knockout cells to clarify the effects of amidation on affinity and degradation,.

Finalizing the Citations

I'm now implementing the markdown links for citations within the text, along with the required [INDEX] format, linking to the full URLs in the References section. I'll summarize the quantitative data in a clear table of relative activities and include detailed, step-by-step methodologies for all key experiments. I'll enclose the Graphviz DOT scripts within dot code blocks. I'll also add captions.

Refining the Experimental Design

I'm now revising the experimental section with the Senior Application Scientist's voice. I'm focusing on the plasmin protection assay. I've rephrased the causality, emphasizing how higher-affinity ligands protect "hole a" and influence degradation kinetics. For self-validation, I'm including an EDTA-treated control to validate binding specificity. I am including a new experiment for intracellular stability.

Finalizing the Content

I am now completing the experimental section and adding final self-validating details, and re-expressing the causality. The intracellular stability and SCF-FBXO31 clearance assay requires tracking the peptide intracellularly. I am preparing wild-type and CRISPR-engineered FBXO31-knockout cell lines to serve as definitive controls, validating the SCF-FBXO31 degradation pathway. I've rephrased the protocols.

Compiling the References

I've gathered the key references and formatted them for clarity. I'm focusing on the Corn Lab's work [1] on C-terminal amide degradation signaling, PubMed's research [2] on SCF-FBXO31, and JPT's guide [3] on peptide modifications. I've also found articles relevant to thrombus imaging [4, 5] and bioavailability [6]. I'm linking the references.

\n\n

Refining the Citations

Now, I'm integrating the references into the text, following the indexing format. I'm incorporating the information from the Corn Lab [1] about degradation signals, the PubMed findings [2] on SCF-FBXO31, and the studies on thrombus imaging [4, 5] to provide a comprehensive explanation. I'm carefully reviewing the links to ensure each citation is accurate and properly formatted.

An In-Depth Technical Guide to the In Silico Modeling of H-Gly-Pro-Arg-Pro-Pro-NH2 and Fibrin Interaction

Abstract

The conversion of soluble fibrinogen to an insoluble fibrin polymer mesh is the final and critical step of the blood coagulation cascade. This process is orchestrated by a series of specific molecular interactions, primarily the binding of newly exposed N-terminal "knobs" on one fibrin monomer to complementary "holes" on another. The Gly-Pro-Arg (GPR) sequence, known as the 'A' knob, is paramount to this polymerization process.[1][2] Synthetic peptides that mimic this sequence, such as H-Gly-Pro-Arg-Pro-Pro-NH2 (GPRPP-NH2), can act as competitive inhibitors, preventing fibrin polymerization and offering a promising avenue for novel anticoagulant therapies.[3][4] This guide provides a comprehensive, in-depth technical workflow for modeling the interaction between GPRPP-NH2 and its binding site on fibrinogen using a combination of molecular docking and molecular dynamics (MD) simulations. We will delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to computationally investigate this and similar peptide-protein systems.

Introduction: The Biological Imperative and Computational Strategy

Under physiological conditions, hemostasis is maintained through a delicate balance. Upon vascular injury, the serine protease thrombin cleaves fibrinopeptides A and B from the central E domain of fibrinogen.[1] This cleavage exposes the N-terminal 'A' knob (sequence GPR) and 'B' knob (sequence GHR) of the α and β chains, respectively. The 'A' knob is the primary driver of polymerization, binding to a pre-existing complementary pocket, the 'a' hole, located in the C-terminal region of the γ chain (the γC domain) of an adjacent fibrin(ogen) molecule.[2][5] This "knob-hole" interaction initiates the formation of half-staggered protofibrils, which then aggregate laterally to form the stable fibrin clot.[1]